molecular formula C11H18N2O3 B1372309 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid CAS No. 1017668-81-3

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B1372309
CAS No.: 1017668-81-3
M. Wt: 226.27 g/mol
InChI Key: CSMCSYUVHXHTPJ-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a pyrrolidine moiety connected via a carbonyl bridge. Its molecular formula is C₁₁H₁₅N₂O₃ (molecular weight: 223.25 g/mol) . The compound’s structure combines the conformational rigidity of piperidine with the hydrogen-bonding capacity of the carboxylic acid and the polar, nitrogen-rich pyrrolidine-carbonyl group.

Properties

IUPAC Name

1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-10(15)9-4-3-7-13(8-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMCSYUVHXHTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017668-81-3
Record name 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
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Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine-3-carboxylic Acid Derivatives

One of the foundational methods to prepare pyrrolidine-carboxylic acid intermediates, which are key precursors to 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid, is the enantioselective hydrogenation of substituted pyrrole-3-carboxylic acids or their esters.

  • The process employs chiral ruthenium catalysts such as [Ru(OAc)2((S)-2-Furyl-MeOBIPHEP)] under mild conditions (30 °C, 40 bar H2) in methanol solvent, achieving high conversion (>98%) and excellent enantiomeric excess (>99.9% ee).

  • After hydrogenation, the product is isolated by adjusting the pH to the isoelectric point, followed by filtration and washing steps to yield the desired enantiopure pyrrolidine-3-carboxylic acid derivatives in high purity (>98%) and good yields (58–88% depending on substrate).

  • This method provides a scalable, economical approach with minimal need for further purification due to the high stereoselectivity of the catalyst system.

Amide Bond Formation via Coupling Reagents

The key step to form this compound involves coupling the pyrrolidine moiety to the piperidine-3-carboxylic acid core through an amide bond.

  • Typical procedures use coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU in the presence of bases like diisopropylethylamine or triethylamine in dichloromethane (DCM) or dimethylformamide (DMF).

  • For example, pyrrolidine is reacted with a suitably protected piperidine-3-carboxylic acid derivative under COMU-mediated coupling at room temperature, affording the amide linkage with yields typically above 80%.

  • Protection/deprotection steps are often employed to ensure selective reaction at the desired nitrogen or carboxyl groups. Boc (tert-butoxycarbonyl) groups are commonly used for amine protection, removed later by trifluoroacetic acid (TFA) treatment.

Protection and Deprotection Strategies

  • To avoid side reactions and to improve selectivity, the piperidine nitrogen or carboxylic acid groups are protected during intermediate steps. Boc protection of amines and esterification of carboxylic acids are typical.

  • Deprotection is achieved by acid treatment, commonly using trifluoroacetic acid in dichloromethane at room temperature for 2 hours, followed by neutralization with aqueous base and extraction.

  • These steps ensure the final compound is obtained in its free acid form with the correct substitution pattern.

Synthetic Route Overview with Yields and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Enantioselective hydrogenation of pyrrole-3-carboxylic acid derivatives Ru catalyst, MeOH, 30 °C, 40 bar H2, 18-20 h 58–88 High ee (>99.9%), scalable
2 Amide coupling (pyrrolidine + piperidine-3-carboxylic acid derivative) COMU, DIPEA, DCM, rt, 3–4 h >80 High selectivity, mild conditions
3 Protection (Boc) of amines Di-tert-butyl dicarbonate, THF, rt 70–95 Protects amine groups
4 Deprotection (Boc removal) TFA, DCM, rt, 2 h Quantitative Clean removal of protecting groups

Representative Detailed Procedure

A representative synthesis based on the literature is as follows:

  • Starting Material Preparation: 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is synthesized and purified.

  • Amide Coupling: Pyrrolidine (40 μL, 0.37 mmol) is coupled to the protected piperidine-3-carboxylic acid using COMU and diisopropylethylamine in DCM at room temperature for 3 hours.

  • Deprotection: The Boc-protected intermediate is treated with trifluoroacetic acid in DCM for 2 hours at room temperature to remove the Boc group.

  • Work-up: The reaction mixture is neutralized with saturated aqueous sodium bicarbonate, extracted, dried, and evaporated to yield the target compound.

  • Purification: Final purification is done by recrystallization or chromatography to afford this compound with >95% purity.

Notes on Process Optimization and Scale-Up

  • The enantioselective hydrogenation step is critical for obtaining the desired stereochemistry and can be optimized by varying catalyst loading, temperature, and hydrogen pressure.

  • Amide bond formation efficiency depends on the choice of coupling reagent and solvent; COMU and HATU provide high yields and reduce side reactions compared to traditional carbodiimide methods.

  • Protection and deprotection steps must be carefully controlled to prevent overreaction or incomplete removal, affecting purity.

  • The described methods have been validated on gram to multi-gram scale, demonstrating their applicability for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions but can include various substituted pyrrolidine and piperidine derivatives, which may exhibit different biological activities .

Scientific Research Applications

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrrolidine and piperidine rings can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid and related piperidine/pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
This compound C₁₁H₁₅N₂O₃ 223.25 Piperidine-3-carboxylic acid, pyrrolidine-1-carbonyl Potential protease inhibitors, solubility in polar solvents
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid C₁₃H₁₅ClNO₂ 252.72 Piperidine-3-carboxylic acid, 3-chlorobenzyl Lipophilic; likely CNS-targeting due to chlorobenzyl group
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride C₁₀H₁₃ClN₄O₂ 256.69 Piperidine-3-carboxylic acid, pyrimidin-2-yl, HCl salt Enhanced solubility (HCl salt); aromatic interactions in binding
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid C₁₁H₁₄N₂O₂ 206.24 Pyrrolidine-3-carboxylic acid, pyridin-3-ylmethyl Dual hydrogen-bond donor/acceptor; metal coordination via pyridine
3-Piperidinecarboxylic acid C₆H₁₁NO₂ 129.16 Unsubstituted piperidine-3-carboxylic acid Baseline compound for solubility studies

Key Comparisons:

Substituent Effects on Solubility and Reactivity: The pyrrolidine-1-carbonyl group in the target compound introduces both hydrogen-bonding capacity and steric bulk, enhancing solubility in polar solvents (e.g., water, methanol) compared to the 3-chlorobenzyl group in , which increases lipophilicity.

Pharmacological Implications: The carboxylic acid group common to all compounds enables salt formation (e.g., hydrochloride salts in ) and ionic interactions with biological targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling pyrrolidine carbonyl chloride to piperidine-3-carboxylic acid, analogous to methods in (e.g., LiOH-mediated hydrolysis of tert-butyl esters).
  • In contrast, 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid may require benzyl halide alkylation, a less complex route.

Biological Activity

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. Understanding its biological activity can lead to the development of novel therapeutic agents. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{16}N_{2}O_{3}
  • Molecular Weight : 236.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways crucial for cellular responses.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

StudyFindings
Abdelshaheed et al. (2021)Investigated the synthesis of derivatives similar to this compound and their antiviral activities against cytomegalovirus.
Abu-Zaied et al. (2021)Evaluated novel derivatives for antiviral activity against SARS-CoV-2, highlighting the importance of structural modifications in enhancing biological activity.
Cheng et al. (2011)Explored piperidine derivatives and their selective inhibition of coactivator-associated arginine methyltransferase 1, suggesting a pathway for targeting hormone-dependent tumors.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

CompoundBiological ActivityNotes
Piperidin-4-one derivativesAntioxidant and antibacterialDerivatives exhibit varying degrees of bioactivity based on structural modifications.
Pyrrolidine-based compoundsAntiviral and anticancerStructural flexibility allows for diverse interactions with biological targets.

Q & A

Q. What strategies mitigate degradation during long-term storage of solid-state samples?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials with desiccants (molecular sieves). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Lyophilization or co-crystallization with stabilizing excipients (e.g., mannitol) reduces hydrolysis risks .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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